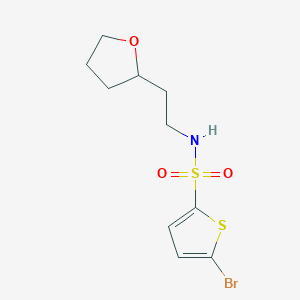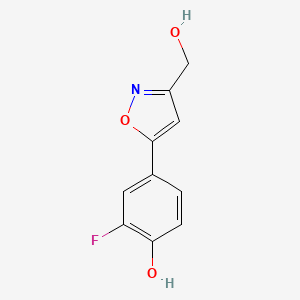
2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol is a chemical compound with the molecular formula C10H8FNO3 and a molecular weight of 209.18 g/mol . This compound features a phenol group substituted with a fluorine atom and an isoxazole ring, which contains a hydroxymethyl group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol can be achieved through several synthetic routes. One notable method involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions (room temperature) This method is efficient and provides a high yield of the desired product
Analyse Des Réactions Chimiques
2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the isoxazole ring.
Substitution: The fluorine atom on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors involved in various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the fluorine atom and isoxazole ring can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol can be compared with other similar compounds, such as:
4-Fluoro-2-(isoxazol-5-yl)phenol: This compound lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
2-Fluoro-4-(hydroxymethyl)phenol: This compound lacks the isoxazole ring, which may result in different chemical and biological properties.
The presence of both the fluorine atom and the isoxazole ring in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.
Propriétés
Formule moléculaire |
C10H8FNO3 |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
2-fluoro-4-[3-(hydroxymethyl)-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C10H8FNO3/c11-8-3-6(1-2-9(8)14)10-4-7(5-13)12-15-10/h1-4,13-14H,5H2 |
Clé InChI |
FWZCXLNKHOGXGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=NO2)CO)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
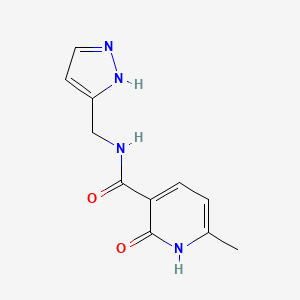
![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
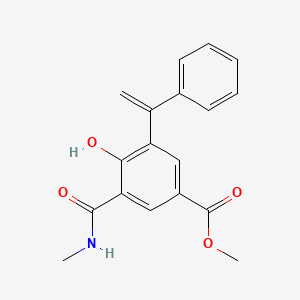
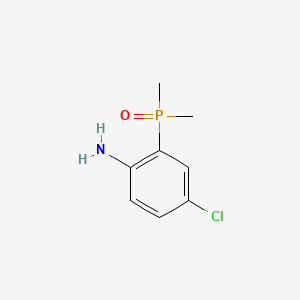
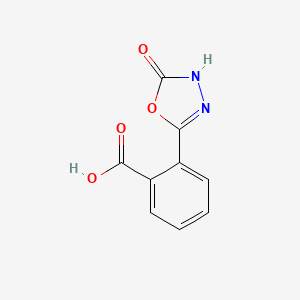

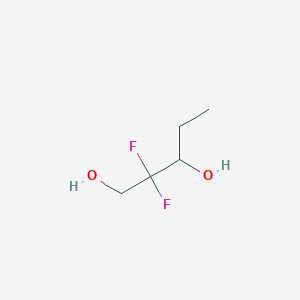
![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)
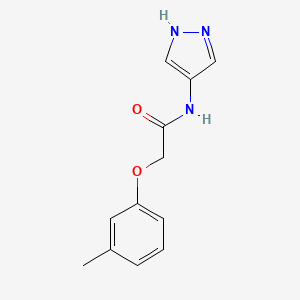
![N-(3-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14901212.png)
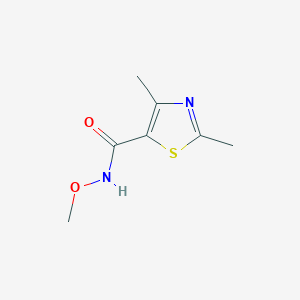
![5-Bromo-6-(tert-butyl)-4-methoxythieno[2,3-d]pyrimidine](/img/structure/B14901235.png)
